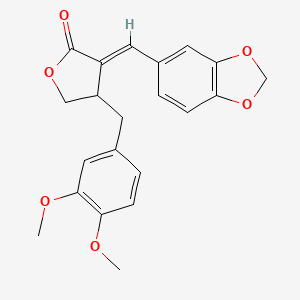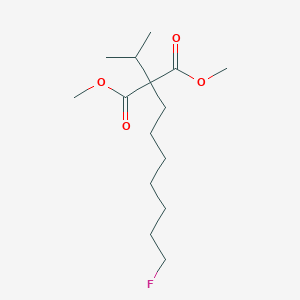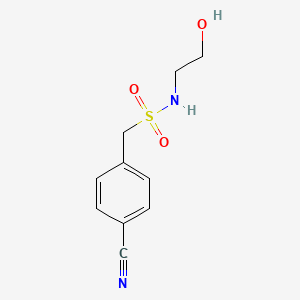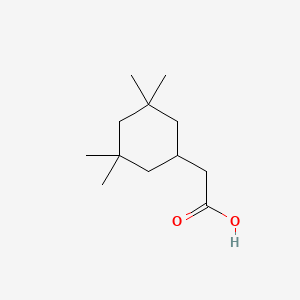![molecular formula C11H14Cl3N3 B12309931 [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes two pyridine rings connected by a methanamine group, and is typically found in its trihydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride involves several steps, starting with the preparation of the pyridine derivatives. One common method involves the reaction of 2-bromopyridine with a suitable amine under specific conditions to form the desired product. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques, which offer several advantages over traditional batch processes. These methods allow for better control over reaction conditions, higher yields, and reduced production times .
Chemical Reactions Analysis
Types of Reactions
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings is substituted with another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-fibrotic and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fibrosis and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activity.
3-(Pyridin-2-yl)triimidazotriazine: Exhibits unique photophysical properties.
N-(Pyridin-2-yl)amides: Used in the synthesis of various heterocyclic compounds.
Uniqueness
What sets [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride apart from similar compounds is its dual pyridine structure, which provides unique chemical reactivity and potential biological activity. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C11H14Cl3N3 |
|---|---|
Molecular Weight |
294.6 g/mol |
IUPAC Name |
(6-pyridin-2-ylpyridin-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C11H11N3.3ClH/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10;;;/h1-7H,8,12H2;3*1H |
InChI Key |
CYWVYPNBJUAIJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol](/img/structure/B12309867.png)
![N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B12309869.png)



![N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12309909.png)
![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B12309915.png)
![1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride](/img/structure/B12309919.png)
![rac-[(2R,5S)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride, cis](/img/structure/B12309924.png)


